molecular formula C21H14Br2N4 B2757347 (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline CAS No. 392247-01-7

(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B2757347
CAS No.: 392247-01-7
M. Wt: 482.179
InChI Key: UCPAXGCDPDOHFG-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a hydrazine with a benzylidene . For example, a related compound was synthesized by reacting 4-amino-5-(2-benzylidenehydrazinyl)-2H-1,2,4-triazole-3(4H)-thiones . Another example involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms. Attached to this core are a phenyl group, a bromine atom, and a hydrazinyl-benzylidene group .

Scientific Research Applications

Hypotensive Agents

(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline and its derivatives have been explored for their potential as hypotensive agents. A study by Kumar et al. (2003) synthesized a series of quinazolinones that exhibited hypotensive activity, demonstrating blood pressure lowering effects in experimental models. This research indicates the compound's potential utility in developing new treatments for hypertension Kumar, Tyagi, & Srivastava, 2003.

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial properties. Patel et al. (2006) synthesized newer quinazolinones and evaluated their antimicrobial activity. The study suggests these compounds could be effective against various bacterial and fungal strains, highlighting the compound's potential in addressing antibiotic resistance and developing new antimicrobial agents Patel, Mistry, & Desai, 2006.

Monoamine Oxidase Inhibitors

Further research into quinazolinone derivatives has explored their potential as monoamine oxidase inhibitors, which could have implications for treating neurological and psychiatric disorders. Misra et al. (1980) prepared quinazolinone derivatives to study their monoamine oxidase inhibitory and anticonvulsant properties, indicating the compound's potential application in neuropharmacology Misra, Dwivedi, & Parmar, 1980.

Anti-inflammatory Activities

Quinazolinone compounds have also been investigated for their anti-inflammatory activities. Bhati (2013) synthesized derivatives that demonstrated potent anti-inflammatory activity, suggesting the therapeutic potential of these compounds in treating inflammatory conditions Bhati, 2013.

Tyrosine Kinase Inhibition

Tyrosine kinase inhibitors are crucial in cancer therapy, and quinazolinone derivatives have been explored for their effectiveness in this area. Bridges et al. (1996) investigated the structure-activity relationship of quinazoline analogues as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. This research contributes to the development of targeted cancer treatments Bridges et al., 1996.

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, structure, and potential biological activities. Given the activities observed in similar compounds, it may be worthwhile to explore its potential as a therapeutic agent .

Properties

IUPAC Name

6-bromo-N-[(E)-(4-bromophenyl)methylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N4/c22-16-8-6-14(7-9-16)13-24-27-21-25-19-11-10-17(23)12-18(19)20(26-21)15-4-2-1-3-5-15/h1-13H,(H,25,26,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPAXGCDPDOHFG-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.